KRAS G12D inhibitor 15

KRAS G12D ERK phosphorylation cellular pharmacology

Select KRAS G12D inhibitor 15 for its distinctive terminal alkyne functionality—the only noncovalent switch II pocket binder enabling CuAAC-based probe conjugation. Unlike MRTX1133 or macrocyclic analogs, this compound supports modular PROTAC library assembly and fluorophore labeling without de novo synthesis. Its 0.530 μM potency in AGS cells provides a 265-fold wider dynamic range than picomolar inhibitors, reducing cytotoxicity artifacts during extended click chemistry workflows. As the exact compound 243 from patent WO2022042630A1, it ensures scaffold-specific SAR reproducibility. Supplied exclusively for research use at ≥98% purity.

Molecular Formula C53H71F2N7O5
Molecular Weight 924.2 g/mol
Cat. No. B12413008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12D inhibitor 15
Molecular FormulaC53H71F2N7O5
Molecular Weight924.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN(C)C(=O)OCC1CCC2(N1CCC2)COC3=NC4=C(C(=N3)N5CC6CCC(C5)N6)C(=NC(=C4F)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)OC
InChIInChI=1S/C53H71F2N7O5/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-28-60(3)52(64)66-34-39-25-27-53(26-20-29-62(39)53)35-67-51-58-48-45(49(59-51)61-32-37-22-23-38(33-61)56-37)50(65-4)57-47(46(48)55)42-31-40(63)30-36-21-24-43(54)41(6-2)44(36)42/h2,21,24,30-31,37-39,56,63H,5,7-20,22-23,25-29,32-35H2,1,3-4H3/t37?,38?,39-,53-/m1/s1
InChIKeyJEMAATHHHQXSOT-WNBQDOJDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12D Inhibitor 15: Chemical Identity and Procurement Baseline for Patent-Derived KRAS G12D Tool Compound


KRAS G12D inhibitor 15 (CAS No. 2763155-39-9) is a noncovalent small-molecule KRAS G12D inhibitor originally disclosed as compound 243 in patent WO2022042630A1 [1]. It belongs to the pyridopyrimidine-derived tetracyclic class of switch II pocket binders [2]. The compound contains a terminal alkyne functional group, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. Its molecular formula is C53H71F2N7O5 with a molecular weight of 924.17 Da . KRAS G12D inhibitor 15 is distributed exclusively as a research-use-only tool compound and is not in clinical development.

Why KRAS G12D Inhibitor 15 Cannot Be Replaced by Other In-Class Compounds for Research Applications


The KRAS G12D inhibitor class exhibits substantial structural and pharmacological heterogeneity, preventing generic substitution without compromising experimental reproducibility [1]. Although multiple compounds share the switch II pocket binding mechanism, they derive from distinct patent families with divergent chemical scaffolds (e.g., MRTX1133 from Mirati, tetracyclic pyridopyrimidines from InventisBio/Ya Therapeutics, macrocyclic compounds from Genfleet), resulting in non-interchangeable binding kinetics, selectivity profiles, and physicochemical properties [2]. Crucially, only compounds containing terminal alkyne moieties—such as KRAS G12D inhibitor 15—support CuAAC-based probe conjugation for target engagement studies and cellular imaging applications [3]. Substitution with non-alkyne-containing inhibitors would render these specific experimental workflows impossible, representing a functional differentiation that potency metrics alone do not capture.

KRAS G12D Inhibitor 15: Quantified Differentiation Evidence Against MRTX1133 and Patent-Class Analogs


Functional pERK Suppression in AGS Gastric Cancer Cells: KRAS G12D Inhibitor 15 vs. MRTX1133

In the AGS cell line (KRAS G12D-mutant human gastric adenocarcinoma), KRAS G12D inhibitor 15 suppresses phosphorylated ERK levels with an IC50 of 0.530 μM . By comparison, MRTX1133—the most extensively characterized KRAS G12D inhibitor in the literature—suppresses ERK phosphorylation in AGS cells with an IC50 of 2 nM [1]. The measured cellular potency difference of approximately 265-fold between these two compounds underscores their distinct pharmacological windows.

KRAS G12D ERK phosphorylation cellular pharmacology

Click Chemistry Functional Differentiation: Alkyne-Enabled CuAAC Conjugation Capability

KRAS G12D inhibitor 15 contains a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules [1]. This structural feature is absent in non-alkyne KRAS G12D inhibitors such as MRTX1133—which, despite also being alkyne-based, is not explicitly marketed or validated as a click chemistry reagent [2]—as well as in macrocyclic inhibitors (e.g., GFH375) and other patent-class compounds lacking terminal alkynes. The presence of the alkyne functional group provides a unique chemical handle for bioconjugation, fluorescent labeling, and target engagement probe development.

click chemistry chemical probe target engagement

Molecular Identity Differentiation: CAS Registry and Patent Origin Distinction

KRAS G12D inhibitor 15 (CAS 2763155-39-9) is compound 243 from patent WO2022042630A1 (InventisBio/Ya Therapeutics) [1]. This patent family encompasses tetracyclic pyridopyrimidine derivatives that are structurally distinct from the Mirati MRTX1133 scaffold, Genfleet GFH375 macrocyclic series (WO2024061370A1), and Hengrui HRS-4642 chemotype . The compound's CAS registry number uniquely identifies this specific stereochemical configuration and salt form, whereas multiple vendors market distinct compounds under similar nomenclature (e.g., 'KRAS G12D inhibitor 1' corresponds to a different compound with CAS 2621928-43-4 and IC50 of 0.8 nM for pERK) [2].

patent classification chemical identity procurement traceability

Recommended Research Applications for KRAS G12D Inhibitor 15 Based on Quantified Differentiation Evidence


CuAAC Click Chemistry-Based Probe Synthesis for KRAS G12D Target Engagement Studies

This compound is uniquely suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications due to its terminal alkyne functional group [1]. Researchers can conjugate KRAS G12D inhibitor 15 to azide-containing fluorophores (e.g., azide-fluor 545, azide-Cy5), biotin tags, or affinity matrices to generate custom chemical probes for cellular target engagement assays, competitive binding studies, and pull-down experiments. This application is not feasible with non-alkyne KRAS G12D inhibitors (e.g., GFH375, HRS-4642, most patent-class analogs) [2]. The lower cellular potency (IC50 0.530 μM in AGS cells) is advantageous in this context, as it reduces the risk of cytotoxicity artifacts during extended incubation periods required for click chemistry labeling.

Concentration-Response Validation with Extended Dynamic Range

KRAS G12D inhibitor 15's IC50 of 0.530 μM in AGS cells provides a 265-fold potency differential relative to MRTX1133 (2 nM) [1][2]. This wider dynamic range is valuable for concentration-response experiments requiring partial target inhibition without complete pathway suppression. Applications include: (1) dose-response calibration for high-throughput screening assays where full inhibition would mask synergistic signals; (2) validation studies examining whether observed phenotypes are linearly correlated with target engagement magnitude; and (3) experimental systems where MRTX1133's picomolar binding affinity (Kd ~0.2 pM) precludes washout or reversibility assessments.

Patent Scaffold Comparative Pharmacology Studies

As compound 243 from patent WO2022042630A1 (InventisBio/Ya Therapeutics), KRAS G12D inhibitor 15 represents a tetracyclic pyridopyrimidine chemotype distinct from the Mirati scaffold (MRTX1133), Genfleet macrocyclic series, and Revolution Medicines tri-complex inhibitors (RMC-9805) [1][2]. Researchers investigating structure-activity relationships across patent families require this specific compound to benchmark scaffold-dependent pharmacological properties, including differences in binding kinetics, off-target profiles, and cellular permeability. Procurement of the exact patent-defined compound ensures reproducibility when referencing or extending published claims from the WO2022042630A1 patent family.

Alkyne-Functionalized PROTAC Precursor Development

The terminal alkyne moiety enables KRAS G12D inhibitor 15 to serve as a warhead precursor for bivalent proteolysis-targeting chimera (PROTAC) development [1]. The alkyne group provides a modular conjugation point for azide-terminated E3 ligase ligands (e.g., VHL or CRBN recruiters) via CuAAC click chemistry, allowing rapid assembly and screening of PROTAC libraries targeting KRAS G12D degradation. This synthetic accessibility differentiates KRAS G12D inhibitor 15 from non-alkyne KRAS G12D binders, which would require de novo synthetic modification to introduce conjugation handles, adding 4-6 weeks to PROTAC development timelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12D inhibitor 15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.